molecular formula C23H28ClNO3 B14865812 5-O-Desmethyl donepezil hydrochloride

5-O-Desmethyl donepezil hydrochloride

Cat. No.: B14865812
M. Wt: 401.9 g/mol
InChI Key: CNXUHUNDNBXLAQ-UHFFFAOYSA-N
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Description

Donepezil (B133215) as a Reference Cholinesterase Inhibitor and its Pharmacological Context

Donepezil hydrochloride is a centrally acting and reversible inhibitor of the enzyme acetylcholinesterase (AChE). nih.gov By inhibiting AChE, donepezil prevents the breakdown of acetylcholine, a crucial neurotransmitter, thereby increasing its availability at synaptic clefts and enhancing cholinergic transmission. nih.govresearchgate.net This mechanism of action has established donepezil as a principal symptomatic treatment for mild, moderate, and severe dementia associated with Alzheimer's disease. nih.govnih.gov The drug is highly selective for AChE over butyrylcholinesterase (BuChE), another cholinesterase enzyme. clinpgx.orgclinpgx.org Donepezil's molecular structure features a benzylpiperidine component linked to a dimethoxy indanone moiety. usp.br Its pharmacological activity is primarily aimed at improving cognitive function in affected individuals. nih.gov

Overview of Donepezil Metabolic Pathways and Metabolite Formation

Donepezil undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 (CYP) isoenzymes CYP3A4 and CYP2D6. clinpgx.orgdrugbank.comnih.gov The biotransformation of donepezil occurs through several major pathways, including O-dealkylation, hydroxylation, N-oxidation, hydrolysis, and subsequent O-glucuronidation. drugbank.comnih.gov This metabolic process results in the formation of at least four primary metabolites, with some demonstrating pharmacological activity. drugbank.com

One of the key metabolic pathways is O-demethylation. 5-O-Desmethyl donepezil is a significant metabolite formed when the 5-methoxy group on the indanone ring of the parent donepezil molecule is demethylated to a hydroxy group. nih.gov Other notable metabolites include 6-O-desmethyl donepezil, which also shows similar potency in inhibiting acetylcholinesterase as the parent drug, and products of hydrolysis (M4) and N-oxidation (M6). clinpgx.orgdrugbank.comnih.gov These metabolites can be further conjugated, for example with glucuronic acid, to form more water-soluble compounds (like M11 and M12) that are then eliminated from the body, primarily via the urine. clinpgx.orgnih.gov

Chemical Properties of 5-O-Desmethyl Donepezil
PropertyValue
Molecular FormulaC23H27NO3
Molecular Weight365.47 g/mol
CAS Number120013-57-2
Synonyms5-O-desmethyldonepezil, 2,3-dihydro-5-hydroxy-6-methoxy-2-[[1-(phenylmethyl)-4-piperidinyl]methyl]-1H-inden-1-one

Properties

Molecular Formula

C23H28ClNO3

Molecular Weight

401.9 g/mol

IUPAC Name

2-[(1-benzylpiperidin-4-yl)methyl]-5-hydroxy-6-methoxy-2,3-dihydroinden-1-one;hydrochloride

InChI

InChI=1S/C23H27NO3.ClH/c1-27-22-14-20-18(13-21(22)25)12-19(23(20)26)11-16-7-9-24(10-8-16)15-17-5-3-2-4-6-17;/h2-6,13-14,16,19,25H,7-12,15H2,1H3;1H

InChI Key

CNXUHUNDNBXLAQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2CC(C(=O)C2=C1)CC3CCN(CC3)CC4=CC=CC=C4)O.Cl

Origin of Product

United States

Elucidation of Metabolic Pathways Leading to 5 O Desmethylation

Enzymatic Biotransformation Mechanisms of Donepezil (B133215)

The metabolism of donepezil is predominantly hepatic and involves a series of reactions catalyzed by the cytochrome P450 (CYP450) superfamily of enzymes. nih.govmdpi.com These Phase I reactions introduce or expose functional groups on the donepezil molecule, preparing it for subsequent Phase II conjugation reactions. semanticscholar.orgresearchgate.net The main metabolic pathways for donepezil include O-demethylation, hydroxylation, N-oxidation, and N-debenzylation. mdpi.comskku.edunih.gov

Specific isoenzymes within the cytochrome P450 family have been identified as the primary catalysts for the O-demethylation of donepezil. nih.govmdpi.comresearchgate.net In vitro studies utilizing human liver microsomes have pinpointed CYP3A4 and CYP2D6 as the major enzymes responsible for this metabolic step. nih.govresearchgate.netresearchgate.netresearchgate.net While both enzymes contribute to the formation of O-desmethylated metabolites, their relative contributions can vary. researchgate.netnih.gov

The FDA-approved drug label for donepezil explicitly states that it is metabolized by CYP2D6 and CYP3A4 isoenzymes. clinpgx.org Genetic variations in these enzymes, particularly CYP2D6, can lead to differences in donepezil clearance among individuals, categorizing them as poor, extensive, or ultra-rapid metabolizers. clinpgx.orgnih.gov

Specificity and Kinetics of O-Demethylation Reactions

The O-demethylation of donepezil can occur at two different positions on the dimethoxyindanone (B14499123) moiety, leading to the formation of 5-O-desmethyl donepezil and 6-O-desmethyl donepezil. semanticscholar.org Studies have shown that the formation of these two metabolites, often referred to as M1 (6-O-desmethyl donepezil) and M2 (5-O-desmethyl donepezil), is primarily mediated by CYP2D6. researchgate.net

Kinetic studies have been conducted to understand the efficiency of these enzymatic reactions. For instance, the inhibitory potential of other drugs on the formation of these metabolites has been investigated. Ketoconazole, a potent CYP3A4 inhibitor, and quinidine, a strong CYP2D6 inhibitor, have been shown to significantly inhibit the metabolism of donepezil, confirming the involvement of these enzymes. researchgate.net The Ki values, which represent the inhibitor concentration required to produce half-maximal inhibition, have been determined for these interactions, providing quantitative insights into the kinetics of donepezil metabolism. researchgate.net

In Vitro Metabolic Profiling Studies

In vitro experimental systems are indispensable for characterizing the metabolic fate of drugs like donepezil. Liver microsomes, in particular, provide a robust model for studying Phase I metabolic reactions.

Analysis in Liver Microsomal Systems (Human, Mouse, Rat)

Comparative metabolic studies using liver microsomes from humans (HLM), mice (MLM), and rats (RLM) have revealed both similarities and differences in the metabolic profile of donepezil across species. nih.govmdpi.comskku.edu A non-targeted metabolomics approach using liquid chromatography-tandem mass spectrometry has been instrumental in identifying a wide range of metabolites. mdpi.comskku.edunih.gov In one such study, a total of 21 donepezil metabolites were detected, with 17 in HLM, 21 in MLM, and 17 in RLM. nih.govmdpi.comskku.edu This highlights a differential metabolism of donepezil among the species studied. mdpi.com

Number of Donepezil Metabolites Identified in Liver Microsomes
Liver Microsome SourceNumber of Metabolites Detected
Human (HLM)17
Mouse (MLM)21
Rat (RLM)17

Identification of Phase I Metabolites, including 5-O-Desmethyl Donepezil

Through these in vitro studies, 5-O-desmethyl donepezil has been consistently identified as a key Phase I metabolite. nih.govsemanticscholar.org In human studies, 5-O-desmethyl-donepezil (referred to as 5DD) is one of the main metabolites alongside 6-O-desmethyl-donepezil (6DD) and donepezil-N-oxide (DNox). researchgate.netnih.gov The identification of these metabolites is typically achieved by comparing their chromatographic retention times and mass spectrometric fragmentation patterns with those of authentic reference standards. semanticscholar.org

The biotransformation of donepezil in the human body is a multifaceted process primarily occurring in the liver. The formation of 5-O-Desmethyl donepezil, a significant metabolite, is a result of O-demethylation, a key phase I metabolic reaction. This process is predominantly catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. Specifically, research has identified CYP2D6 and CYP3A4 as the principal isoenzymes responsible for the metabolism of donepezil. nih.govresearchgate.net These enzymes facilitate the removal of a methyl group from the 5-methoxy position on the indanone ring of the donepezil molecule, leading to the creation of 5-O-Desmethyl donepezil.

The metabolic journey of donepezil doesn't stop at a single demethylation. The parent compound can undergo various transformations, including O-demethylation at another position to form 6-O-desmethyl donepezil, hydroxylation, N-oxidation, and N-debenzylation. nih.govnih.gov These reactions produce a range of metabolites, with 5-O-Desmethyl donepezil being one of the key products of the O-demethylation pathway.

Microbial Biotransformation Models for Donepezil Metabolite Production

In the quest to understand and produce drug metabolites for further study, microbial biotransformation has emerged as a valuable tool, offering a practical and efficient alternative to complex chemical synthesis or reliance on human-derived materials. Fungal systems, in particular, have demonstrated a remarkable ability to mimic mammalian metabolism due to their possession of cytochrome P450 enzyme systems.

Fungal Biotransformation Systems (e.g., Beauveria bassiana, Cunninghamella elegans)

Studies have successfully employed the fungi Beauveria bassiana and Cunninghamella elegans as microbial models to investigate the biotransformation of donepezil. These microorganisms have proven effective in producing O-desmethylated metabolites of donepezil, including the 5-O-desmethyl variant.

Research has shown that when donepezil is introduced into the culture medium of these fungi, they can effectively metabolize the compound. A validated high-performance liquid chromatography (HPLC) method has been utilized to detect and quantify the enantiomers of donepezil and its metabolites, 5-O-Desmethyl donepezil and 6-O-Desmethyl donepezil, in the fungal culture medium. mdpi.com This demonstrates the capability of these fungal systems to serve as reliable models for producing and studying donepezil metabolites.

Specifically, the fungus Beauveria bassiana (ATCC 7159) has been observed to produce 5-O-Desmethyl donepezil. mdpi.com This finding highlights the potential of using this fungal system for the targeted production of this specific metabolite for research purposes, such as for use as an analytical standard or for further pharmacological evaluation.

Enantioselective Metabolism in Microbiological Systems

A fascinating aspect of microbial biotransformation is its potential for enantioselectivity, meaning the preferential production of one enantiomer (a non-superimposable mirror image of a molecule) over the other. This is particularly relevant for chiral drugs like donepezil, where different enantiomers may exhibit distinct pharmacological activities.

In the context of donepezil metabolism by fungal systems, significant enantioselectivity has been observed. When Beauveria bassiana ATCC 7159 was used to biotransform donepezil, it predominantly formed the (R)-enantiomer of 5-O-Desmethyl donepezil. mdpi.com This indicates that the enzymatic machinery of this fungus preferentially acts on a specific spatial arrangement of the donepezil molecule to produce the (R)-5-O-Desmethyl donepezil.

Conversely, the fungus Cunninghamella elegans (ATCC 10028B) displayed a different metabolic profile. While it also metabolized donepezil, it primarily produced (R)-6-O-Desmethyl donepezil with a remarkable enantiomeric excess of 100%. mdpi.com This high degree of enantioselectivity underscores the potential of using these microbial systems not only to produce metabolites but to generate them in a highly pure, stereospecific form.

Enantioselective Biotransformation of Donepezil by Fungal Systems
Fungal SpeciesPrimary O-Desmethyl Metabolite ProducedObserved Enantioselectivity
Beauveria bassiana ATCC 71595-O-Desmethyl donepezilPredominant formation of the (R)-enantiomer
Cunninghamella elegans ATCC 10028B6-O-Desmethyl donepezil(R)-enantiomer with 100% enantiomeric excess

Isotope-Labeled Precursor Studies in Metabolic Research

Isotope-labeled precursor studies are a powerful technique for tracing the metabolic fate of a drug within a biological system. By replacing one or more atoms of a drug molecule with a stable or radioactive isotope (e.g., ¹⁴C, ¹³C, ³H), researchers can track the molecule and its metabolites through complex biochemical pathways.

In the study of donepezil metabolism, ¹⁴C-labeled donepezil has been instrumental in elucidating its metabolic pathways in humans. mdpi.com In these studies, a single oral dose of ¹⁴C-labeled donepezil is administered to healthy volunteers, and subsequent analysis of blood, urine, and fecal samples allows for the tracking of the radioactivity. This enables the identification and quantification of the parent drug and its various metabolites.

Through this methodology, researchers have confirmed that O-dealkylation (which includes 5-O-desmethylation) is a major metabolic pathway for donepezil. mdpi.com The use of ¹⁴C-labeling allows for a comprehensive mass balance analysis, providing a quantitative picture of how the drug is absorbed, distributed, metabolized, and excreted. This technique has been crucial in identifying not only the primary metabolites like the O-desmethylated products but also downstream products of further metabolism, such as glucuronide conjugates. mdpi.com

Key Findings from a ¹⁴C-Donepezil Metabolism Study in Humans
Metabolic PathwayIdentified Metabolites
O-dealkylation and hydroxylationM1 and M2
GlucuronidationM11 and M12 (glucuronides of M1 and M2)
HydrolysisM4
N-oxidationM6

Advanced Analytical Methodologies for Quantification and Structural Characterization of 5 O Desmethyl Donepezil

Chromatographic Separation Techniques

Chromatography is the cornerstone of separating 5-O-Desmethyl donepezil (B133215) from its parent drug and other related metabolites. The complexity of biological samples necessitates high-resolution separation techniques to ensure accurate quantification and characterization.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation for Donepezil and its Metabolites

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the simultaneous determination of donepezil and its metabolites, including 5-O-Desmethyl donepezil. The development of a reliable HPLC method involves meticulous optimization of several parameters to achieve adequate separation and detection.

A novel HPLC method was developed for the concurrent measurement of donepezil (D), 5-O-desmethyl-donepezil (5DD), 6-O-desmethyl-donepezil (6DD), and donepezil-N-oxide (DNox) in human plasma. nih.gov This method employs a liquid-liquid extraction procedure for sample clean-up, utilizing a solvent mixture of n-hexane, dichloromethane, and ethyl acetate (B1210297). nih.gov Chromatographic separation is achieved on a reversed-phase C8 column (X-Terra, RP8) with a mobile phase consisting of acetonitrile (B52724) and 1% acetic acid (85:15 v/v). nih.gov To enhance detection sensitivity and specificity, photometric and fluorimetric detectors are used in tandem. This dual-detector setup is advantageous as it maximizes the sensitivity for fluorescent compounds like donepezil and 5-O-Desmethyl donepezil, while also enabling the detection of non-fluorescent metabolites. nih.gov

Method validation is a critical step to ensure the reliability of the analytical results. Key validation parameters for such HPLC methods are summarized in the table below.

ParameterFindingSource
Linearity Range 10-100 ng/mL nih.gov
Imprecision (CV%) 3.2% - 12.6% nih.gov
Inaccuracy (% MAE) 1.3% - 13.3% nih.gov
Quantitation Limits 0.1-0.3 ng/mL (fluorescent compounds) nih.gov
1.2-4.3 ng/mL (photometric compounds) nih.gov

CV: Coefficient of Variation, MAE: Mean Absolute Error

Chiral HPLC for Enantiomeric Resolution of 5-O-Desmethyl Donepezil

Donepezil is administered as a racemate, and its metabolites, including 5-O-Desmethyl donepezil, can also exist as enantiomers. Chiral HPLC is an indispensable tool for separating these enantiomers, which is vital as different enantiomers can exhibit distinct pharmacological and toxicological profiles.

A significant development in this area is an enantioselective HPLC method for the simultaneous determination of the enantiomers of donepezil, 5-O-desmethyl donepezil (5-ODD), and 6-O-desmethyl donepezil (6-ODD). nih.govresearchgate.net This method utilizes a specialized chiral stationary phase, the Chiralpak AD-H column, which is designed for resolving enantiomers. nih.gov The separation is achieved using a mobile phase composed of hexane (B92381), ethanol, and methanol (B129727) (75:20:5, v/v/v) with a small addition of triethylamine (B128534) (0.3%) to improve peak shape. nih.govresearchgate.net Detection is performed using UV at 270 nm. nih.gov

The method was validated for its application in biotransformation studies, demonstrating excellent linearity, precision, and accuracy. nih.govresearchgate.net

AnalyteLinearity Range (ng/mL)Correlation Coefficient (r)
Donepezil Enantiomers100 - 10,000≥ 0.9985
5-O-Desmethyl Donepezil Enantiomers100 - 5,000≥ 0.9977
6-O-Desmethyl Donepezil Enantiomers100 - 5,000≥ 0.9951

Data sourced from nih.govresearchgate.net

Within-day and between-day precision and accuracy were confirmed with relative standard deviations and relative errors below 15% for all analytes. nih.govresearchgate.net This robust chiral HPLC method has been successfully applied to study the biotransformation of donepezil by fungal cultures, revealing, for instance, the predominant formation of (R)-5-ODD by Beauveria bassiana. nih.govresearchgate.net

Ultra-Performance Liquid Chromatography (UPLC) Applications in Metabolite Analysis

Ultra-Performance Liquid Chromatography (UPLC), also known as Ultra-High-Pressure Liquid Chromatography (UHPLC), represents a significant advancement over conventional HPLC. By utilizing columns with smaller particle sizes (typically sub-2 µm), UPLC systems operate at higher pressures, resulting in dramatically improved resolution, sensitivity, and speed of analysis. nih.gov

The transfer of analytical methods from HPLC to UPLC is a common strategy to enhance laboratory throughput and reduce operational costs. For instance, a USP compendial method for donepezil tablets was successfully transferred from HPLC to a UPLC system. This transfer resulted in a 75-80% reduction in analysis time and a 92% decrease in solvent consumption and sample volume injected. waters.com

In the context of metabolite analysis, UPLC is often coupled with mass spectrometry (UPLC-MS/MS) to provide a powerful platform for quantification. nih.gov A validated UPLC-MS/MS method for donepezil in human plasma utilizes a C18 column (1.9 µm particle size) with an isocratic mobile phase, achieving a total run time of just 3 minutes. nih.gov This high-speed capability is a key advantage of UPLC, allowing for the analysis of over 100 samples per day. rjptonline.org The enhanced efficiency and resolution offered by UPLC technology are particularly beneficial for resolving complex mixtures of metabolites in biological samples. nih.govrjptonline.org

Mass Spectrometric Detection and Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. When coupled with liquid chromatography, it provides unparalleled sensitivity and selectivity for the detection and quantification of drug metabolites.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantitative Analysis of Metabolites

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of drugs and their metabolites in biological fluids due to its high selectivity and sensitivity. plos.orgplos.org This technique involves coupling a liquid chromatograph to a mass spectrometer that is equipped with two mass analyzers in series. The first mass analyzer selects a specific precursor ion (e.g., the protonated molecule of 5-O-Desmethyl donepezil), which is then fragmented. The second mass analyzer selects a specific product ion, creating a highly selective detection method known as Multiple Reaction Monitoring (MRM). plos.org

Numerous LC-MS/MS methods have been developed for the quantification of donepezil and its metabolites. nih.gov For example, a sensitive method was developed for the simultaneous quantification of donepezil and 6-O-desmethyl donepezil in human plasma. nih.gov The method employed liquid-liquid extraction for sample preparation and achieved a linear range of 0.09-24.2 ng/mL for donepezil and 0.03-8.13 ng/mL for its metabolite. nih.gov The principles of such methods are directly applicable to the quantification of 5-O-Desmethyl donepezil.

The key to a successful LC-MS/MS assay is meticulous validation, including assessments of linearity, accuracy, precision, and stability. nih.gov

Validation ParameterTypical Acceptance CriteriaSource
Intra- & Inter-batch Accuracy 98.0% to 110.0% nih.gov
Intra- & Inter-batch Precision < 8% (RSD) nih.gov
Linearity (r) ≥ 0.99 nih.gov

RSD: Relative Standard Deviation

The high sensitivity of LC-MS/MS allows for the use of small sample volumes and the detection of low-concentration metabolites, making it an essential tool in pharmacokinetic research. nih.govplos.org

High-Resolution Mass Spectrometry (HRMS) in Non-Targeted Metabolomics

While LC-MS/MS is ideal for quantifying known metabolites (targeted analysis), High-Resolution Mass Spectrometry (HRMS) is exceptionally suited for discovering and identifying unknown metabolites in a non-targeted approach. nih.govresearchgate.net HRMS instruments can measure mass with very high accuracy, which allows for the determination of the elemental composition of an unknown compound.

Recent studies have utilized LC-HRMS-based non-targeted metabolomics to comprehensively reinvestigate the metabolism of donepezil. nih.govresearchgate.net In one such study, analysis of rat urine, feces, and liver samples after donepezil administration led to the characterization of 50 different metabolites, including 23 that were newly identified. nih.gov The primary metabolic pathways confirmed were O-demethylation (which produces 5-O-Desmethyl donepezil), N-debenzylation, and hydroxylation, followed by conjugation reactions. nih.govnih.govresearchgate.net

Molecular Networking Approaches for Complex Metabolite Identification

Molecular networking has emerged as a powerful tool for the rapid identification of drug metabolites, including those of donepezil, within complex biological samples. nih.govyoutube.com This approach utilizes tandem mass spectrometry (MS/MS) data to create visual networks of structurally related molecules. nih.gov In the context of drug metabolism studies, metabolites typically retain the core structure of the parent drug, resulting in similar fragmentation patterns in their MS/MS spectra. nih.gov Molecular networking algorithms capitalize on these similarities to cluster the parent drug and its metabolites together, facilitating their identification even when the metabolites are unknown or unexpected. nih.govnih.gov

Recent studies investigating donepezil metabolism have successfully employed a non-targeted metabolomics approach combined with molecular networking. nih.govnih.gov By analyzing data from liquid chromatography–high-resolution mass spectrometry (LC-HRMS), researchers have been able to characterize a comprehensive profile of donepezil metabolites in various biological matrices like urine, feces, and liver samples. nih.govresearchgate.net For instance, a study identified a total of 50 donepezil metabolites in rats, including 23 that were previously uncharacterized. nih.gov The main metabolic pathways identified included O-demethylation, N-debenzylation, and hydroxylation, followed by conjugation with glucuronic acid or sulfurous acid. nih.govresearchgate.net This integrated approach has proven to be a reliable and efficient tool for identifying unknown metabolites of drugs and drug candidates, providing a more complete picture of the biotransformation of compounds like donepezil. nih.govnih.gov

The process generally involves creating a network of all compounds based on their MS/MS spectral similarity. nih.gov Nodes in the network represent individual compounds, and the connections (edges) indicate a high degree of structural similarity based on their fragmentation patterns. researchgate.net By locating the parent drug within this network, researchers can systematically investigate connected nodes, which are highly likely to be its metabolites. youtube.com This methodology has been successfully applied to in vitro studies using human, mouse, and rat liver microsomes, where it helped identify 21 donepezil metabolites, 14 of which were newly discovered. nih.gov

Sample Preparation Strategies for Biological Matrices

Effective sample preparation is a crucial step in the analytical workflow for accurately quantifying 5-O-Desmethyl donepezil and other metabolites in biological samples. The primary goal is to extract the analytes of interest from complex matrices such as plasma, urine, or tissue homogenates while removing interfering substances that could compromise the sensitivity and selectivity of the analysis. plos.org The choice of extraction technique depends on the physicochemical properties of the analyte and the nature of the biological matrix.

Liquid-liquid extraction (LLE) is a widely used technique for the extraction of donepezil and its metabolites from biological fluids. plos.orgnih.gov This method separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous sample and an organic solvent. researchgate.net The efficiency of LLE is highly dependent on several factors, including the choice of organic solvent, the pH of the aqueous phase, the solvent-to-sample volume ratio, and the extraction time. nih.govnih.gov

Recent studies have employed Design of Experiments (DOE), a statistical approach, to meticulously optimize LLE conditions for donepezil analysis. nih.govnih.gov This allows for the systematic evaluation of multiple factors and their interactions to find the most efficient and robust extraction parameters. nih.gov For example, one optimized method for extracting donepezil from just 20 μL of rat plasma involved using 500 μL of pure methyl tert-butyl ether (MTBE) with an extraction time of five minutes. plos.orgnih.govnih.gov Other solvent systems reported for the LLE of donepezil and its metabolites include:

A mixture of n-hexane, dichloromethane, and ethyl acetate (45:40:15) after sample alkalinization. nih.govresearchgate.net

A 30:70 v/v mixture of ethyl acetate and n-hexane. nih.gov

Ethyl acetate alone. researchgate.net

A mixture of hexane and ethyl acetate (70:30 v/v). nih.gov

These optimized LLE procedures, often coupled with highly sensitive LC-MS/MS analysis, provide high recovery and minimize matrix effects, ensuring accurate quantification of analytes like 5-O-Desmethyl donepezil. nih.govplos.org

Solid-phase extraction (SPE) offers an alternative to LLE and is particularly valued for its high selectivity and ability to handle small sample volumes. nih.gov In SPE, the sample is passed through a cartridge containing a solid adsorbent (the stationary phase). The analyte of interest is retained on the solid phase while impurities are washed away. The purified analyte is then eluted with a small volume of an appropriate solvent.

An LC-MS/MS method employing SPE for the analysis of donepezil in human plasma reported a recovery of over 88.5%. nih.govresearchgate.net A significant advantage of this SPE method was the elimination of the evaporation and reconstitution steps that are often required in LLE, thereby simplifying the sample preparation process and reducing the potential for analyte loss. nih.govresearchgate.net More advanced SPE techniques utilize materials like magnetic molecularly imprinted polymers (MMIPs), which offer rapid and highly specific separation and enrichment of donepezil from serum samples. rsc.org

Utilization of Stable Isotope-Labeled Analogs as Internal Standards

The use of stable isotope-labeled internal standards is considered the gold standard in quantitative bioanalysis, particularly for mass spectrometry-based assays. These standards are analogs of the analyte in which one or more atoms have been replaced with a heavier isotope (e.g., deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N)).

5-O-Desmethyl donepezil-D5 is a deuterium-labeled version of 5-O-Desmethyl donepezil. veeprho.cominvivochem.commedchemexpress.eu It is chemically identical to the unlabeled analyte but has a higher molecular weight. medchemexpress.com When used as an internal standard, it is added to the biological sample at a known concentration before the extraction process.

Because the stable isotope-labeled standard has nearly identical physicochemical properties to the analyte, it co-elutes chromatographically and experiences similar ionization efficiency and potential matrix effects during mass spectrometry analysis. veeprho.com However, it is distinguished from the native analyte by its different mass-to-charge ratio (m/z). By measuring the ratio of the analyte's signal to the internal standard's signal, any variations in sample preparation, injection volume, or instrument response can be effectively corrected. This significantly improves the accuracy, precision, and reliability of the quantitative assay, making it indispensable for pharmacokinetic studies and therapeutic drug monitoring. veeprho.commedchemexpress.com

Method Validation Parameters for Analytical Research

For any analytical method to be considered reliable and suitable for its intended purpose, it must undergo rigorous validation. Validation demonstrates that the method is accurate, precise, specific, and reproducible. The key parameters assessed during method validation for the quantification of 5-O-Desmethyl donepezil are outlined by regulatory guidelines and include linearity, precision, accuracy, and the limits of detection and quantitation. nih.govnih.gov

The table below summarizes validation parameters from various published analytical methods for donepezil and its metabolites, including 5-O-Desmethyl donepezil.

Analyte(s)Linearity Range (ng/mL)Precision (%RSD or %CV)Accuracy (%RE or % Mean Absolute Error)LOD/LLOQ (ng/mL)Reference
Donepezil, 5-O-Desmethyl donepezil, 6-O-Desmethyl donepezil, Donepezil-N-oxide10 - 1003.2% - 12.6%1.3% - 13.3%LOQ: 0.1-0.3 (fluorescent); 1.2-4.3 (photometric) nih.gov
Donepezil0.5 - 1,000≤13.9%96.0% - 109.6%LLOQ: 0.5 nih.govnih.gov
Donepezil0.15 - 50Inter-day: ≤8.92%; Intra-day: ≤10.35%Inter-day: ≤7.33%; Intra-day: ≤9.33%LLOQ: 0.15 nih.gov
Donepezil0.1 - 50Intra-batch: 0.98% - 5.59%; Inter-batch: 2.74% - 7.97%Intra-batch: 98.0% - 110.0%; Inter-batch: 100.7% - 104.7%LLOQ: 0.1 nih.gov
Donepezil enantiomers, 5-O-Desmethyl donepezil enantiomers100 - 5,000 (for 5-ODD)<15%<15%Not Specified researchgate.net

Linearity: Establishes the concentration range over which the analytical method provides results that are directly proportional to the concentration of the analyte. A high correlation coefficient (r ≥ 0.99) is typically required. nih.govresearchgate.net

Precision: Measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (%RSD) or coefficient of variation (%CV). nih.gov

Accuracy: Refers to the closeness of the measured value to the true value. It is often expressed as the percentage of recovery or the relative error (%RE). nih.gov

Limit of Detection (LOD): The lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions.

Limit of Quantitation (LOQ or LLOQ): The lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy. nih.gov

These validation parameters ensure that the analytical methods used in research provide high-quality, reliable data for the study of 5-O-Desmethyl donepezil.

Pharmacological and Biological Activities of 5 O Desmethyl Donepezil

Enzyme Inhibition Studies

In vitro studies are essential for determining the direct inhibitory effects of a compound on specific enzymes. For donepezil (B133215) and its metabolites, research has focused on their ability to inhibit acetylcholinesterase (AChE) and, to a lesser extent, butyrylcholinesterase (BuChE). nih.gov

Comparisons of the inhibitory potency of donepezil and its metabolites are vital for understanding their relative contributions to the drug's effects. Research has established that the parent compound, donepezil, is a potent inhibitor of acetylcholinesterase, with a reported IC50 value of 6.7 nM. nih.gov It demonstrates high selectivity for AChE over BuChE. nih.gov

One of the other major metabolites, 6-O-desmethyl donepezil, has been found to inhibit acetylcholinesterase to the same extent as the parent compound, donepezil, in vitro. rxlist.com In contrast, as noted previously, the specific inhibitory potency of 5-O-Desmethyl donepezil on either acetylcholinesterase or butyrylcholinesterase has not been established, and its activity is frequently cited as unknown. nih.govresearchgate.net

CompoundTarget EnzymeInhibitory Potency (IC50)Selectivity
DonepezilAcetylcholinesterase (AChE)6.7 nM nih.govHigh for AChE over BuChE nih.gov
6-O-Desmethyl donepezilAcetylcholinesterase (AChE)Reported to be the same as Donepezil rxlist.comData not available
5-O-Desmethyl donepezilAcetylcholinesterase (AChE) / Butyrylcholinesterase (BuChE)Unknown nih.govresearchgate.netUnknown nih.govresearchgate.net

Ion Channel Modulatory Effects

Beyond enzyme inhibition, the interaction of drugs and their metabolites with ion channels is a critical area of pharmacological investigation, particularly concerning cardiac safety.

The human ether-a-go-go-related gene (hERG) potassium channel is crucial for cardiac repolarization. Inhibition of this channel can lead to potential cardiac side effects. Studies using whole-cell patch-clamp techniques have investigated the effects of donepezil and its metabolites on hERG channels.

Research has shown that 5-O-Desmethyl donepezil (referred to as 5-ODD) inhibits the hERG potassium channel currents in a concentration-dependent manner. elsevierpure.comnih.gov The half-maximal inhibitory concentration (IC50) for 5-O-Desmethyl donepezil was determined to be 1.5 μM. elsevierpure.comnih.gov This inhibitory potency is similar to that of the parent compound, donepezil (IC50 of 1.3 μM), and the other major metabolite, 6-O-desmethyl donepezil (6-ODD), which has an IC50 of 1.0 μM. elsevierpure.comnih.gov

Mechanistic studies on the parent compound, donepezil, suggest that it inhibits the hERG channel by preferentially binding to the activated (open and/or inactivated) states of the channel. elsevierpure.comnih.govresearchgate.net Furthermore, donepezil has been shown to affect the trafficking and expression of the hERG channel protein in the plasma membrane. elsevierpure.comnih.govresearchgate.net While specific mechanistic studies for 5-O-Desmethyl donepezil have not been detailed, its similar potency suggests a potentially comparable mode of interaction with the hERG channel. researchgate.net

CompoundhERG Inhibition IC50
Donepezil1.3 μM elsevierpure.comnih.gov
5-O-Desmethyl donepezil (5-ODD)1.5 μM elsevierpure.comnih.gov
6-O-Desmethyl donepezil (6-ODD)1.0 μM elsevierpure.comnih.gov

Exploration of Other Potential Receptor or Target Interactions

The pharmacological profile of a drug can be influenced by its interactions with multiple biological targets. For the parent compound donepezil, interactions with targets other than cholinesterases have been explored, including potential effects on NMDA and σ1 receptors. However, there is a lack of available scientific information regarding other potential receptor or target interactions for 5-O-Desmethyl donepezil hydrochloride. Its broader pharmacological and pharmacodynamic properties remain largely unknown. researchgate.net

Comparative Analysis of Donepezil Metabolites: 5 O Desmethyl Donepezil in Context

Comparative Metabolic Pathways Across Species and In Vitro Systems for Donepezil (B133215) and its Metabolites

The biotransformation of donepezil is complex and primarily occurs in the liver, mediated by cytochrome P450 (CYP) isoenzymes, particularly CYP3A4 and CYP2D6. nih.govdrugbank.com Research has identified four principal metabolic pathways: O-demethylation, N-debenzylation, hydroxylation, and N-oxidation. drugbank.comnih.gov The resulting Phase I metabolites can undergo further Phase II conjugation, such as glucuronidation, before excretion. mdpi.comyoutube.com

Metabolic studies across different species and using in vitro models reveal both similarities and notable differences. In humans, donepezil is significantly metabolized, with the main pathways being O-demethylation, N-dealkylation, and N-oxidation. researchgate.netrdd.edu.iq Following a single radiolabeled dose in human volunteers, approximately 57% of the radioactivity was recovered in the urine and 15% in the feces. While unchanged donepezil is the most abundant single component, its metabolites are numerous.

Comparative studies show that the metabolic profile in rats is largely comparable to that in humans, making the rat a suitable model for metabolic studies. youtube.comresearchgate.net In both rats and humans, the rank order of the mean concentration levels of donepezil and its key metabolites in plasma is generally observed as: donepezil > N-dealkylated metabolite (M4) > N-oxidated metabolite (M6) > isomeric O-demethylated metabolites (M1/M2). researchgate.netrdd.edu.iq In contrast, the metabolic profile in mini-pigs differs, with the N-oxide metabolite (M6) being more prominent than the O-demethylated and N-dealkylated products. researchgate.netrdd.edu.iq

In vitro investigations using human (HLM), mouse (MLM), and rat (RLM) liver microsomes support these findings, confirming the four major metabolic pathways. drugbank.com A comprehensive analysis identified a total of 21 Phase I metabolites across these systems (17 in HLM, 21 in MLM, and 17 in RLM). Across all three microsomal systems, N-desbenzyldonepezil was identified as the most abundant metabolite formed. drugbank.com

Table 1: Overview of Donepezil Metabolism Across Species and Systems

System/Species Primary Metabolic Pathways Major Identified Metabolites Key Findings/Rank Order of Plasma Concentration Reference(s)
Human (In Vivo) O-demethylation, N-dealkylation, N-oxidation, Glucuronidation 5-O-desmethyl donepezil, 6-O-desmethyl donepezil, Donepezil-N-oxide, N-desbenzyldonepezil Donepezil > M4 > M6 > M1/M2 researchgate.netrdd.edu.iq
Rat (In Vivo) O-demethylation, N-debenzylation, Hydroxylation, Glucuronidation, Sulfation Similar profile to humans Donepezil > M4 > M6 > M1/M2; Profile closely resembles human. youtube.comresearchgate.net
Mini-Pig (In Vivo) O-demethylation, N-dealkylation, N-oxidation Concentrations vary from rat and human Donepezil > M6 > M1/M2 > M4 researchgate.netrdd.edu.iq
In Vitro (Liver Microsomes) O-demethylation, N-debenzylation, N-oxidation, Hydroxylation 21 Phase I metabolites identified across species. N-desbenzyldonepezil is the most abundant metabolite. drugbank.com

Comparative Pharmacological Activity Spectrum of Donepezil Metabolites

Among the major metabolites of donepezil, two are known to be pharmacologically active, whereas the activity of 5-O-desmethyl donepezil has not been established.

6-O-Desmethyl Donepezil: This metabolite is pharmacologically active and demonstrates a potency for inhibiting acetylcholinesterase that is similar to the parent drug, donepezil. nih.govresearchgate.netrdd.edu.iq

Donepezil-N-Oxide: This N-oxidation product is also considered pharmacologically active. One in vitro study demonstrated its potent inhibitory activity against cholinesterase in erythrocytes.

5-O-Desmethyl Donepezil: In contrast to the other two major metabolites, the pharmacological activity of 5-O-desmethyl donepezil is consistently reported in the scientific literature as unknown.

Studies measuring the plasma concentrations of these metabolites in patients with Alzheimer's disease on stable donepezil treatment found that levels can be highly variable. Notably, in a subset of patients, the plasma concentrations of the active metabolites, 6-O-desmethyl donepezil and donepezil-N-oxide, were found to be higher than that of donepezil itself.

Table 2: Pharmacological Activity and Plasma Concentrations of Major Donepezil Metabolites in Humans

Metabolite Pharmacological Activity (AChE Inhibition) Typical Trough Plasma Concentration Range (ng/mL) Reference(s)
5-O-Desmethyl donepezil Unknown 0.07 - 2.8
6-O-Desmethyl donepezil Active, similar potency to donepezil 1.2 - 36 nih.govresearchgate.net
Donepezil-N-oxide Active 0.5 - 45.4

Stereochemical Considerations in Metabolite Formation and Activity

Donepezil is administered as a racemate, containing an equal mixture of its (R)- and (S)-enantiomers. The metabolism of donepezil has been shown to be stereoselective. In vitro studies using human liver microsomes demonstrated that the (R)-enantiomer of donepezil is metabolized more rapidly than the (S)-enantiomer. This stereoselective metabolism is primarily mediated by the CYP2D6 enzyme, with different genetic variants of this enzyme affecting the metabolism of the enantiomers differently.

A direct consequence of this stereoselective metabolism is a difference in the steady-state plasma concentrations of the two enantiomers in patients. The mean plasma levels of (S)-donepezil have been found to be significantly higher than those of (R)-donepezil. This is pharmacologically significant, as the enantiomers exhibit different potencies for acetylcholinesterase inhibition, and the plasma concentration of the S-enantiomer has been associated with the therapeutic response to the drug. mdpi.com

While specific studies detailing the stereoselective formation of 5-O-desmethyl donepezil or the distinct pharmacological activities of its potential enantiomers are not extensively available, the established stereoselectivity of the parent drug's metabolism strongly implies that the formation of its metabolites is also stereospecific. The faster degradation of (R)-donepezil suggests that the subsequent formation of metabolites, including 5-O-desmethyl donepezil, may originate preferentially from this enantiomer.

Future Research Directions and Unaddressed Scientific Questions

Comprehensive Elucidation of All Potential Pharmacological Targets of 5-O-Desmethyl Donepezil (B133215)

While 5-O-desmethyl donepezil is recognized as a metabolite of donepezil, its full pharmacological activity profile remains largely uncharacterized. nih.gov It has been identified as an inhibitor of acetylcholinesterase (AChE) and the human Ether-à-go-go-Related Gene (hERG) potassium channel. scbt.commedchemexpress.com However, the parent compound, donepezil, is known to have mechanisms of action beyond AChE inhibition, including the potential modulation of NMDA receptors and various inflammatory signaling pathways. drugbank.com This suggests that its metabolites may also possess a broader range of biological activities.

Advanced Kinetic and Mechanistic Studies of Enzyme and Ion Channel Interactions by 5-O-Desmethyl Donepezil

The current understanding of 5-O-desmethyl donepezil's interactions with its known targets is limited. While it is known to inhibit the hERG channel with an IC50 value of 1.5 μM, the detailed kinetics and mechanism of this inhibition are yet to be determined. medchemexpress.com Similarly, although it is described as an AChE inhibitor, its potency and kinetic parameters relative to the parent drug have not been fully detailed. scbt.com For comparison, donepezil is a potent, selective, and reversible inhibitor of AChE. nih.gov

Advanced studies are required to characterize these interactions thoroughly. This includes determining key kinetic parameters such as the inhibition constant (Ki), association rate constant (kon), and dissociation rate constant (koff) for AChE. It is also crucial to establish the nature of the inhibition (e.g., competitive, non-competitive, or uncompetitive). For its interaction with the hERG channel and any other identified ion channels, detailed electrophysiological studies are needed to clarify the mechanism of blockade (e.g., open-channel, closed-channel, or state-independent block).

Table 1: Known and Unaddressed Interaction Parameters for 5-O-Desmethyl Donepezil
TargetKnown ParameterFuture Research Requirement
Acetylcholinesterase (AChE)Identified as an inhibitor. scbt.comDetermine Ki, kon, koff; establish mechanism (competitive, non-competitive, etc.); compare potency to donepezil.
hERG Potassium ChannelIC50 = 1.5 μM. medchemexpress.comElucidate mechanism of inhibition (e.g., open- vs. closed-channel block); determine state-dependency and voltage-dependency.

Investigation of Stereoselective Metabolic Formation and Pharmacological Profiles of 5-O-Desmethyl Donepezil Enantiomers

Donepezil is administered as a racemate, and its metabolism has been shown to be stereoselective, primarily mediated by the enzyme CYP2D6. nih.govnih.gov In vitro studies have demonstrated that the (R)-enantiomer of donepezil is metabolized more rapidly than the (S)-enantiomer. nih.gov This inherent stereoselectivity in the metabolism of the parent drug strongly implies that the formation of its metabolites, including 5-O-desmethyl donepezil, is also stereoselective.

A significant gap in current knowledge is the lack of information on this stereoselectivity. Future research should aim to quantify the differential formation rates of the enantiomers of 5-O-desmethyl donepezil from (R)- and (S)-donepezil. Furthermore, since 5-O-desmethyl donepezil is itself a chiral compound, it exists as distinct enantiomers. The pharmacological profiles of these individual enantiomers are completely unknown. It is plausible that they exhibit different potencies and selectivities for targets like AChE and hERG channels. Therefore, a complete pharmacological evaluation of each stereoisomer is essential.

Development of Novel Synthetic Routes for Stereoisomers of 5-O-Desmethyl Donepezil for Specific Research

To enable the pharmacological investigations outlined in the previous section, the individual stereoisomers of 5-O-desmethyl donepezil must be available in high purity. Currently, there is a lack of established and accessible synthetic methods specifically designed to produce these enantiomerically pure compounds. While various synthetic strategies exist for donepezil and its analogs, they often focus on the racemic mixture or the parent drug itself. nih.govscispace.comgoogle.com

A critical area for future research is in the field of synthetic organic chemistry to develop novel, efficient, and scalable routes for the asymmetric synthesis of 5-O-desmethyl donepezil enantiomers. This could involve the use of chiral catalysts, chiral auxiliaries, or starting from chiral precursors. Alternatively, the development of effective chiral separation techniques, such as preparative high-performance liquid chromatography (HPLC) on a chiral stationary phase, could provide a viable method for resolving the racemic metabolite. The availability of these isolated stereoisomers is a prerequisite for advancing the understanding of their specific biological roles.

Application of Omics Technologies for Systems-Level Understanding of Metabolic Impact

The advent of "omics" technologies, such as metabolomics and proteomics, offers powerful tools for obtaining a systems-level view of the biological impact of a compound. Recent studies have successfully applied non-targeted metabolomics to map the metabolic fate of donepezil more comprehensively, identifying numerous previously uncharacterized metabolites. mdpi.comnih.gov Furthermore, research has shown that donepezil treatment can alter metabolic pathways related to amino acids and sugars in both the brain and the gut. nih.gov

Future studies should apply these powerful technologies to specifically investigate the effects of 5-O-desmethyl donepezil. By administering the isolated metabolite to in vitro cellular models or in vivo animal models, followed by comprehensive metabolomic and proteomic analyses, researchers can map the downstream pathways it perturbs. This approach will provide a broader understanding of its biological impact beyond its primary pharmacological targets and help to distinguish its specific systems-level effects from those of the parent drug and other metabolites.

Identification and Characterization of Currently Unidentified or Minor Metabolic Pathways of Donepezil involving 5-O-Desmethylation

The metabolism of donepezil is complex, involving several major pathways such as O-dealkylation, hydroxylation, N-oxidation, and glucuronidation. mdpi.comnih.gov The formation of 5-O-desmethyl donepezil is a result of O-demethylation. While this is a known pathway, recent in-depth studies have revealed that donepezil metabolism is far more extensive than previously understood, with dozens of minor metabolites being identified. mdpi.comnih.gov

A key unanswered question is whether 5-O-desmethyl donepezil serves as an intermediate substrate for further metabolic transformations. It is plausible that this primary metabolite undergoes subsequent Phase I (e.g., hydroxylation) or Phase II (e.g., glucuronidation, sulfation) reactions to form a new series of secondary metabolites. mdpi.com Indeed, metabolites such as O-desmethyl-3-hydroxydonepezils have been proposed, suggesting that hydroxylation can occur on a demethylated structure. mdpi.com Future research should focus on identifying and structurally characterizing these downstream products originating from 5-O-desmethyl donepezil. This will provide a more complete and accurate map of the entire donepezil metabolic network.

Q & A

Q. How is 5-O-Desmethyl donepezil quantified in pharmacokinetic studies?

  • Methodological Answer: Reverse-phase HPLC (RP-HPLC) with UV detection at 229 nm is a standard method for quantifying donepezil and its metabolites. Calibration curves (linear range: 2–10 µg/mL, R² > 0.999) validate assay sensitivity. For metabolite-specific quantification, tandem mass spectrometry (LC-MS/MS) is employed to differentiate structural analogs like 5-O-Desmethyl and 6-O-Desmethyl donepezil, leveraging their distinct retention times and fragmentation patterns .

Q. What analytical techniques distinguish 5-O-Desmethyl donepezil from other metabolites and the parent drug?

  • Methodological Answer: Orthogonal methods are critical:
  • RP-HPLC with gradient elution separates metabolites based on hydrophobicity.
  • UV spectroscopy confirms absorption maxima (e.g., 229 nm for donepezil).
  • Stability-indicating assays under stress conditions (e.g., acid/alkali hydrolysis) validate specificity by monitoring degradation products. Impurity profiling using HPLC with photodiode array detection ensures resolution of 5-O-Desmethyl donepezil from related compounds .

Advanced Research Questions

Q. How do CYP polymorphisms influence the metabolic conversion of donepezil to 5-O-Desmethyl donepezil?

  • Methodological Answer: Population pharmacokinetic analyses reveal that CYP2D6 polymorphisms reduce donepezil clearance by ~17% when co-administered with inhibitors (e.g., paroxetine). For 5-O-Desmethyl donepezil, variability in formation rates may correlate with CYP3A4 activity, necessitating genotyping studies in diverse cohorts. In vitro microsomal assays with selective CYP inhibitors (e.g., ketoconazole for CYP3A4) can isolate metabolic pathways .

Q. How can researchers resolve discrepancies in reported 5-O-Desmethyl donepezil concentrations across clinical studies?

  • Methodological Answer: Discrepancies often arise from:
  • Renal function variations : Metabolite excretion is unchanged in renal impairment, but assay sensitivity may differ.
  • Analytical protocols : Cross-validate methods using USP reference standards (e.g., Desbenzyl donepezil hydrochloride) and harmonize extraction techniques (e.g., solid-phase extraction vs. protein precipitation).
  • Demographic factors : Adjust for age and body weight, as donepezil clearance decreases by 17% in 90-year-olds vs. 65-year-olds .

Q. What in vitro models assess the pharmacological activity of 5-O-Desmethyl donepezil?

  • Methodological Answer: While 5-O-Desmethyl donepezil lacks significant AChE inhibition, its neuroprotective effects can be evaluated via:
  • Red blood cell (RBC) AChE inhibition assays : Compare IC₅₀ values with donepezil (e.g., donepezil IC₅₀ = 6.7 nM vs. 5-O-Desmethyl IC₅₀ > 1,000 nM).
  • Neuronal cell viability assays : Measure synergy with other agents (e.g., cannabidiol) in oxidative stress models .

Q. What strategies optimize the detection of 5-O-Desmethyl donepezil in stability studies of extended-release formulations?

  • Methodological Answer: Accelerated stability testing (40°C/75% RH for 6 months) combined with:
  • Dissolution profiling : Use USP Apparatus II (paddle method) to monitor release kinetics.
  • Forced degradation studies : Expose formulations to heat, light, and humidity, then quantify degradation products via HPLC with impurity thresholds (<0.1%).
  • Matrix compatibility : Assess interactions with hydrophilic polymers (e.g., HPMC K4M) to prevent metabolite adsorption .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.